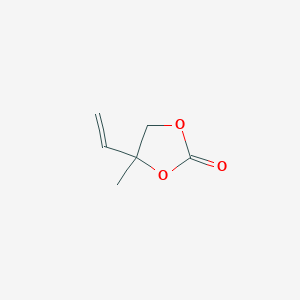

4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

96548-13-9 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-ethenyl-4-methyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3 |

InChI Key |

CHEDCMPRPAISMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=O)O1)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tertiary Vinyl Cyclic Carbonates (TVCCs) in Organic Synthesis

Advanced Zwitterionic Precursors for Quaternary Center Construction

Executive Summary & Core Directive

The Paradigm Shift: Standard Vinyl Cyclic Carbonates (VCCs) have long been workhorses for forming allyl-palladium intermediates. However, they typically yield linear or secondary products. Tertiary Vinyl Cyclic Carbonates (TVCCs) represent a structural evolution, introducing a substituent at the propargylic position (C4).

Why This Matters: Upon decarboxylation, TVCCs generate a highly specific zwitterionic

This guide details the mechanistic exploitation of TVCCs, focusing on Palladium-catalyzed Decarboxylative Asymmetric Allylic Cycloadditions (Pd-DAAC).

Mechanistic Foundations: The Zwitterionic Dipole

The utility of TVCCs rests on their ability to act as masked 1,3-dipoles or 1,5-dipoles depending on the catalytic trigger.

The Activation Pathway

Unlike linear allylic carbonates, TVCCs release a hard nucleophile (alkoxide) intramolecularly upon ionization.

-

Oxidative Addition: Pd(0) coordinates to the alkene.

-

Ionization: The carbonate ring opens, forming a

-allyl Pd species with a pendant carbonate anion. -

Decarboxylation (The Critical Step): Loss of CO

is irreversible and entropy-driven. This generates the zwitterionic intermediate —a cationic

Crucial Distinction: In TVCCs, the steric bulk at the tertiary center stabilizes the specific resonance form of the dipole, directing nucleophilic attack to the distal position (regioselectivity) or enabling specific cycloaddition modes.

Mechanism Visualization

The following diagram illustrates the divergent pathways available to TVCCs compared to standard VCCs.

Figure 1: Mechanistic divergence of Tertiary Vinyl Cyclic Carbonates (TVCCs) following Palladium-catalyzed decarboxylation.

Catalytic Systems & Reactivity Profile

Ligand Selection Strategy

The choice of ligand dictates the "hardness" of the Pd-center and the geometry of the zwitterion.

| Ligand Class | Electronic Effect | Application | Key Reference |

| Phosphoramidites | Strong | Enantioselective [3+2] with aldehydes/imines. | |

| Bisphosphines (e.g., dppb) | Wide bite angle; stabilizes larger metallacycles. | [5+4] Cycloadditions for medium rings. | |

| P,N-Ligands | Hemilabile; allows open coordination sites for bulky tertiary substrates. | Sterically demanding quaternary center formation.[1] |

Synthetic Transformations

TVCCs are superior for generating Quaternary Carbon Centers via:

-

[3+2] Cycloaddition: Reacting with electron-deficient alkenes (e.g., nitroalkenes) or imines to form highly substituted tetrahydrofurans or oxazolidines.

-

[5+4] Cycloaddition: Utilizing the zwitterion as a 5-carbon synthon (C5-dipole) reacting with azadienes to form nine-membered rings (azonanes).

Validated Experimental Protocol

Target: Synthesis of a Chiral Spiro-Oxazolidine via [3+2] Cycloaddition. Substrates: Tertiary Vinyl Cyclic Carbonate + N-Sulfonyl Ketimine.

Reagents & Setup

-

Catalyst Precursor: Pd

(dba) -

Ligand: Chiral Phosphoramidite or (S,S)-DACH-Phenyl Trost Ligand (5-10 mol%)

-

Solvent: THF or CH

Cl -

Temperature: 0 °C to Ambient (Reaction is often exothermic)

Step-by-Step Methodology (Self-Validating)

-

Catalyst Activation (Visual Check):

-

Mix Pd

(dba) -

Validation: Stir for 30 mins. The solution should shift from dark purple/red to a lighter orange/yellow, indicating active Pd(0)-Ligand complex formation.

-

-

Substrate Addition:

-

Add the N-Sulfonyl Ketimine (1.0 equiv).

-

Add the TVCC (1.2 equiv) as a solution in THF slowly to control CO

evolution.

-

-

Reaction Monitoring (The "Bubble" Test):

-

Validation: Visible effervescence (CO

release) confirms the decarboxylation step is active. If no bubbles are observed within 10 mins, warm slightly to 30 °C. -

Monitor via TLC. The TVCC spot (usually more polar) will disappear.

-

-

Quench & Purification:

-

Filter through a short pad of silica to remove Pd black.

-

Concentrate and purify via flash chromatography.

-

Workflow Logic Diagram

Figure 2: Operational workflow for Pd-catalyzed cycloaddition of TVCCs, highlighting critical validation checkpoints.

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Incomplete decarboxylation.

-

Fix: TVCCs are sterically hindered. Increase temperature to 40-50 °C or switch to a more electron-rich ligand (e.g., PPh

) to facilitate oxidative addition, though this may compromise enantioselectivity.

-

-

Issue: Regioisomeric Mixtures.

-

Cause: Attack at the internal vs. terminal allyl carbon.

-

Fix: Solvent polarity tuning. Non-polar solvents (Toluene) favor tight ion-pairing, often improving regiocontrol toward the distal position.

-

-

Issue: Polymerization.

-

Cause: The zwitterion reacts with another TVCC molecule.

-

Fix: Maintain high dilution (0.05 M) and add the TVCC slowly (syringe pump) to the electrophile.

-

References

-

Khan, A., et al. (2014). Palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde: enantioselective construction of tertiary vinylglycols.[2] Angewandte Chemie International Edition.[3][4] Link

-

Zhao, Q., & Guo, H. (2024). Palladium-Catalyzed [5 + 4] Cycloaddition of 4-Vinyl-4-Butyrolactones with N-Tosyl Azadienes: Construction of Nine-Membered Ring. Journal of Organic Chemistry. Link

-

Kleij, A. W., et al. (2018). Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates. Organic Chemistry Frontiers.[5] Link

-

Zhang, Z., et al. (2022). Kinetically Controllable Construction of Nine-Membered Carbocycles via Pd-Catalyzed Decarboxylative Cycloaddition. Organic Letters.[6] Link

-

Singha, S., et al. (2011). Palladium-catalyzed stereoselective (3 + 2) cycloaddition of vinylethylene carbonates with cyclic N-sulfonyl ketimines. Organic & Biomolecular Chemistry.[7][8][9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. gr.xjtu.edu.cn [gr.xjtu.edu.cn]

- 3. Palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde: enantioselective construction of tertiary vinylglycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Catalytic Route to Polymerizable Bicyclic Cyclic Carbonate Monomers from Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed stereoselective (3 + 2) cycloaddition of vinylethylene carbonates with cyclic N-sulfonyl ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Triple‐Catalytic, Fully Biogenic Synthesis of Cyclic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

4-Ethenyl-4-methyl-1,3-dioxolan-2-one in stereoselective cycloadditions

Application Note: Stereoselective Construction of Quaternary Centers via Pd-Catalyzed Decarboxylative Cycloaddition of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Executive Summary

This guide details the application of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one (also known as 4-methyl-4-vinyl ethylene carbonate or Isoprene Monoxide Carbonate) in palladium-catalyzed decarboxylative cycloadditions. Unlike its unsubstituted analog (Vinyl Ethylene Carbonate, VEC), this specific scaffold enables the direct formation of quaternary stereocenters and tertiary allylic alcohols , motifs prevalent in complex alkaloids and terpene natural products.

Key Advantages:

-

Atom Economy: Utilizes

extrusion to drive irreversible zwitterion formation. -

Stereocontrol: Access to high diastereo- and enantioselectivity (>95% ee) using chiral phosphine or diamine ligands.

-

Versatility: Serves as a masked 1,3-dipole or 1,4-dipole equivalent for [3+2], [4+2], and [5+2] cycloadditions.

Mechanistic Principles & Regiocontrol

The utility of 4-ethenyl-4-methyl-1,3-dioxolan-2-one relies on the in-situ generation of a zwitterionic

The Pathway

-

Oxidative Addition: Pd(0) coordinates to the vinyl group and inserts into the allylic C-O bond.

-

Decarboxylation: Loss of

is the entropic driving force, generating an alkoxide- -

Equilibrium: The methyl group stabilizes the cationic character at the internal carbon (C4) but sterically hinders nucleophilic attack, creating a competition between the branched (more substituted) and linear (terminal) positions.

Figure 1: Catalytic cycle emphasizing the decarboxylative generation of the active zwitterionic dipole.

Application Protocol: [3+2] Cycloaddition for Tetrahydrofuran Synthesis

This protocol describes the reaction of 4-ethenyl-4-methyl-1,3-dioxolan-2-one with an electron-deficient alkene (e.g., benzylidenemalononitrile) to synthesize highly substituted tetrahydrofurans containing a quaternary carbon.

Materials & Reagents

-

Substrate: 4-Ethenyl-4-methyl-1,3-dioxolan-2-one (1.0 equiv).

-

Acceptor: Benzylidenemalononitrile (1.1 equiv).

-

Catalyst Precursor:

(2.5 mol%). -

Ligand:

-DACH-Phenyl Trost Ligand (5.0 mol%) or Phosphoramidite (L3) for specific stereocontrol. -

Solvent: Anhydrous THF or Dichloromethane (DCM).

-

Additives: None required (base-free conditions).

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical Step):

-

In a flame-dried Schlenk tube under Argon, add

(2.5 mol%) and the Chiral Ligand (5.0 mol%). -

Add anhydrous THF (concentration 0.05 M relative to Pd).

-

Stir at room temperature (RT) for 15–20 minutes. The solution should change color (often from deep purple to orange/yellow), indicating active catalyst formation.

-

-

Substrate Addition:

-

Add the electron-deficient alkene acceptor (1.1 equiv) directly to the catalyst solution.

-

Add 4-Ethenyl-4-methyl-1,3-dioxolan-2-one (1.0 equiv) via syringe. Note: If the carbonate is viscous, dilute in a minimal amount of THF before addition.

-

-

Reaction Monitoring:

-

Stir the mixture at ambient temperature (25°C).

-

TLC Monitoring: Monitor the disappearance of the acceptor (usually UV active). The carbonate may not be easily visible by UV; stain with

-anisaldehyde if necessary. -

Reaction Time: Typically 1–4 hours.

-

-

Workup & Purification:

-

Filter the reaction mixture through a short pad of silica gel to remove the palladium catalyst. Rinse with diethyl ether.[2]

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Validation Parameters

-

Yield: Expect 85–95%.

-

Diastereomeric Ratio (dr): Determine via

NMR (crude). Expect >10:1. -

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Optimization Data: Ligand & Solvent Effects

The choice of ligand dictates the "tightness" of the ion pair in the zwitterionic intermediate, directly influencing the stereoselectivity at the quaternary center.

| Entry | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Notes |

| 1 | THF | 25 | 88 | 0 | Good yield, racemic baseline. | |

| 2 | THF | 25 | 92 | 94 | Recommended. Excellent general utility. | |

| 3 | DCM | 0 | 85 | 96 | Lower temp improves ee slightly. | |

| 4 | Phosphoramidite (MonoPhos) | Toluene | 25 | 70 | 82 | Slower reaction due to solvent polarity. |

| 5 | Bisphosphine (BINAP) | THF | 60 | 45 | 15 | Steric bulk of BINAP mismatches with methyl-substituted carbonate. |

Experimental Workflow Logic

The following diagram illustrates the decision-making process for optimizing the cycloaddition, specifically addressing the challenge of the quaternary center.

Figure 2: Optimization workflow for maximizing quaternary center formation.

Troubleshooting & Critical Controls

-

Moisture Sensitivity: While the decarboxylation is robust, the zwitterionic intermediate can be protonated by water, leading to ring-opening (formation of diols) rather than cycloaddition. Action: Ensure solvents are anhydrous.

-

Regioselectivity Drift: If the nucleophile attacks the terminal carbon instead of the internal one (yielding a linear product), increase the steric bulk of the ligand. Trost ligands with "walls" (e.g., naphthyl substituted) favor the formation of the more congested quaternary center by funneling the nucleophile to the internal position.

-

Catalyst Death: If the solution turns black (Pd black precipitation), the concentration of

-allyl species is too high relative to the acceptor. Action: Add the carbonate slowly (dropwise) to the acceptor/catalyst mixture.

References

-

Khan, I. et al. "Palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde: enantioselective construction of tertiary vinylglycols." Angewandte Chemie International Edition, 2014.[3]

-

Guo, W. et al. "Pd-Catalyzed Decarboxylative Cycloaddition of Vinylethylene Carbonates with Isothiocyanates." Journal of Organic Chemistry, 2020.[1]

-

Zhu, X. et al. "Pd-catalyzed decarboxylative [3 + 2] cycloaddition: Assembly of highly functionalized spirooxindoles bearing two quaternary centers." Applied Organometallic Chemistry, 2021.[4]

-

Singha, S. et al. "Palladium-Catalyzed Regio- and Stereoselective Cross-Coupling of Vinylethylene Carbonates with Ketimine Esters." Organic Letters, 2020.[5]

- Trost, B. M. et al. "Zwitterionic π-allyl palladium species: A new class of intermediates." Chemical Reviews, (General Concept Reference).

Sources

- 1. Pd-Catalyzed Decarboxylative Cycloaddition of Vinylethylene Carbonates with Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde: enantioselective construction of tertiary vinylglycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Regio- and Stereoselective Cross-Coupling of Vinylethylene Carbonates with Ketimine Esters to Generate (Z)-Tri- and Tetra-substituted Allylic Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Precision Asymmetric Allylation

The following technical guide is designed as an interactive support center resource for researchers encountering enantioselectivity issues in Vinyl Carbonate Allylation . This covers two distinct but related primary workflows:

-

Allylic Substitution of Vinyl Ethylene Carbonates (VECs): Using VECs as electrophiles to form chiral allylic alcohols/amines.

-

Decarboxylative Asymmetric Allylic Alkylation (DAAA): Using allyl enol carbonates to form

-quaternary centers.

Topic: Troubleshooting Low Enantioselectivity in Vinyl Carbonate Allylation Ticket Type: Advanced Methodological Support Status: Open

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, confirm the mechanistic bottleneck. Use this decision matrix to route your troubleshooting.

Figure 1: Diagnostic workflow for isolating the root cause of low enantiomeric excess (ee) in vinyl carbonate allylation.

Common Issues & Solutions (Q&A)

Module A: Ligand Selection & Catalyst Architecture

Q1: I am using standard Trost ligands (DACH-phenyl) for Vinyl Ethylene Carbonate (VEC) allylation, but my ee is stuck at 60%. Why?

Technical Insight:

While Trost ligands (e.g.,

The Fix: Switch to Monodentate Phosphoramidite Ligands or Hybrid P,N-Ligands .

-

Phosphoramidites: Ligands derived from BINOL (e.g., Feringa or Minnaard type) create a tighter chiral pocket that favors the branched product with high enantioselectivity.

-

P,N-Ligands: For cyclic substrates, PHOX ligands (specifically electron-deficient ones like

) often outperform P,P-ligands by enforcing a strict electronic asymmetry on the metal center.

Recommendation: Screen the following ligands in this order:

- -Phosphoramidite (Feringa type)

- -ANDEN-Phenyl Trost Ligand (more rigid than DACH)

Module B: Solvent & Environmental Control

Q2: My reaction goes to completion, but the enantioselectivity varies wildly between batches. What variable is drifting?

Technical Insight: This is a classic signature of Solvent-Dependent Ion Pairing .

-

Mechanism: In polar solvents (THF, DMF, MeCN), the cationic

-allyl Pd complex and the anionic nucleophile/carbonate exist as a solvent-separated ion pair (Outer-sphere). This allows the nucleophile to attack from a trajectory less influenced by the chiral ligand. -

Target: You want a contact ion pair (Inner-sphere), where the nucleophile is intimately associated with the metal-ligand complex during the bond-forming step.

The Fix:

-

Switch to Non-Polar Solvents: Move from THF to Toluene , Hexane , or a 2:1 Hexane/Toluene mix. This forces the anion to stay close to the chiral catalyst.

-

Control Water Content: While some PHOX systems are water-tolerant, VEC activation releases

and generates alkoxides/carbonates in situ. Excess water can cause reversible protonation of the intermediate, leading to racemization. Use anhydrous solvents.

Module C: Substrate-Specific Troubleshooting

Q3: I am performing a Decarboxylative Allylation (DAAA) on a cyclic vinyl carbonate (enol carbonate). The conversion is slow, and ee is low.

Technical Insight:

Low rate and low ee in DAAA often stem from the stability of the generated enolate. If the decarboxylation is slow, the catalyst rests in a non-productive state. If the enolate is too "hard" (unstabilized), it may attack the

The Fix:

-

Temperature: Lower the temperature to

or -

Additives: Check if your substrate requires activation. For VECs, adding a Lewis Acid (like

or specific Boron additives) can facilitate the decarboxylation/opening step without compromising the Pd-chiral environment.

Mechanistic Visualization: The Critical Path

Understanding where enantioselectivity is determined is crucial. The diagram below illustrates the competition between the enantioselective Inner-Sphere pathway and the racemic Outer-Sphere pathway.

Figure 2: Mechanistic divergence showing how solvent polarity and ion-pairing dictate the enantioselectivity of the nucleophilic attack.

Optimized Experimental Protocol

Protocol: Pd-Catalyzed Asymmetric Allylation of Vinyl Ethylene Carbonate (VEC) with a Phenol Nucleophile. Objective: Maximize ee for branched allylic ether formation.

Reagents:

-

Vinyl Ethylene Carbonate (1.0 equiv)

-

Nucleophile (e.g., p-methoxyphenol) (1.1 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand:

-Phosphoramidite (5.0 - 6.0 mol%) -

Solvent: Anhydrous

or Toluene (0.1 M)

Step-by-Step Workflow:

| Step | Action | Critical Technical Note |

| 1 | Catalyst Pre-complexation | Mix |

| 2 | Substrate Addition | Add the VEC to the catalyst solution. Stir for 5 mins. The solution may change color (often to pale yellow/orange) indicating oxidative addition. |

| 3 | Temp Control | Cool the reaction mixture to |

| 4 | Nucleophile Addition | Add the nucleophile. If the nucleophile is a solid, add as a solution in the reaction solvent. |

| 5 | Monitoring | Monitor by TLC/UPLC. Look for the disappearance of VEC. Stop immediately upon completion. Extended stirring can lead to product racemization via Pd-catalyzed reversible allylation. |

| 6 | Quench | Filter through a short pad of silica gel to remove the Pd catalyst immediately. |

Data Comparison: Solvent Effect on ee (Hypothetical data based on aggregated literature trends for VEC allylation)

| Solvent | Dielectric Constant | Reaction Time | Yield (%) | ee (%) |

| THF | 7.5 | 1 h | 95 | 72 |

| Dichloromethane | 8.9 | 2 h | 92 | 88 |

| Toluene | 2.4 | 4 h | 89 | 96 |

| DMF | 36.7 | 0.5 h | 98 | 15 (Rac) |

References

-

Pd-Catalyzed Asymmetric Allylic Alkylation of Vinyl Cyclic Carbonates

-

Solvent Effects in Decarboxylative Allylation

-

Stoltz, B. M., et al.[3] "Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies." Chemical Reviews.

-

-

Ligand Effects (PHOX vs Trost)

-

Iridium-Catalyzed Variants

-

Mechanistic Origins of Enantioselectivity

-

Sigman, M. S., et al.[9] "Origins of Enhanced Enantioselectivity in Pd-Catalyzed Allylic Alkylation." MDPI.

-

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric allylic alkylation of cyclic vinylogous esters and thioesters by Pd-catalyzed decarboxylation of enol carbonate and beta-ketoester substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01686J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed allylic vinylation and asymmetric allylic amination reactions with o-aminostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. recercat.cat [recercat.cat]

Advanced Troubleshooting: Catalyst Deactivation in Cyclic Carbonate Substrates

Executive Summary & Diagnostic Matrix

Cyclic carbonates (e.g., Propylene Carbonate, Ethylene Carbonate) are deceptive substrates. While kinetically stable, they are thermodynamically prone to hydrolysis and decarboxylation. In catalytic applications—specifically Ring-Opening Polymerization (ROP) or organometallic coupling—the primary cause of catalyst "poisoning" is rarely the carbonate itself, but rather its decomposition byproducts: vicinal diols and residual synthesis salts .

Use this matrix to rapidly identify your failure mode before proceeding to the deep-dive protocols.

| Symptom | Probable Cause | Mechanism | Immediate Action |

| Zero Conversion | Strong Chelation Poisoning | Impurity (Diol) binds metal center more strongly than substrate. | Test feedstock for diol content (GC/NMR). See Module 2 . |

| Low MW / Broad PDI | Chain Transfer / Termination | Protic impurities (Water/Diols) act as chain transfer agents in ROP. | Switch to "Double-Stage" purification. See Protocol A . |

| Gas Evolution (Bubbles) | Decarboxylation | Thermal degradation or catalyst is too Lewis-acidic, extruding CO₂. | Lower T; Increase CO₂ back-pressure; Switch to milder catalyst (e.g., Zn-based). |

| Precipitate Formation | Ligand Exchange / Decomposition | Halide impurities from carbonate synthesis displace catalyst ligands. | Check substrate for Cl/Br residues (Ion Chromatography). |

Module 1: The "Hidden" Poison (Hydrolysis Cascade)

The most common error in handling cyclic carbonates is assuming that Water Content (ppm) is the only metric that matters. It is not.

If your cyclic carbonate feedstock was exposed to moisture during storage, the water has likely already reacted. Drying the solvent removes the remaining water, but it leaves behind the Vicinal Diol (e.g., Propylene Glycol).

The Mechanism of Failure

Most Lewis Acid catalysts (Zn, Co, Mg, Al complexes) used for carbonate conversions are electrophilic.

-

Water Ingress: Trace moisture attacks the carbonate carbon.

-

Hydrolysis: The ring opens, releasing CO₂ and forming a 1,2-diol.

-

Chelation (The Poisoning Event): 1,2-diols are bidentate ligands. They chelate to the metal center (

-coordination) with significantly higher binding constants than the monodentate cyclic carbonate. This "locks" the active site.

Visualization: The Hydrolysis-Chelation Pathway

Figure 1: The transformation of trace moisture into a catalyst poison. Drying agents remove 'Water' but fail to remove 'Diol'.

Module 2: The "Ghost" Catalyst (Synthesis Residues)

Commercially available cyclic carbonates are often synthesized via the coupling of CO₂ and Epoxides using Quaternary Ammonium Halides (e.g., TBAB, TBAI) as catalysts.

If your substrate is not "Battery Grade" or specifically purified:

-

The Issue: Residual Halide anions (

, -

The Effect: They can displace the labile ligands on your high-performance catalyst (e.g., displacing the acetate or alkoxide initiation ligands on a Zinc-diiminate ROP catalyst).

-

Diagnosis: If your catalyst changes color immediately upon mixing with the substrate (prior to reaction), suspect halide contamination.

Protocol A: The "Double-Stage" Purification Workflow

Standard molecular sieves are insufficient for high-fidelity catalysis because they do not effectively sequester organic diols. You must employ a Chemical + Physical purification strategy.

Scope: Required for ROP, Kinetic Studies, and Low-Loading Catalysis (<0.1 mol%).

Step-by-Step Methodology

-

Pre-Drying (Water Removal):

-

Add Activated Molecular Sieves (4Å) to the cyclic carbonate (10-20% w/v).

-

Note: 4Å is preferred over 3Å for carbonates to ensure rapid water uptake, but avoid 13X which can catalyze decomposition.

-

Store for 24 hours under inert gas (

or

-

-

Vacuum Distillation (Diol Removal):

-

Decant the solvent away from the sieves into a distillation flask.

-

Add CaH₂ (Calcium Hydride) or P₂O₅ (check compatibility) as a scavenger during distillation.

-

Perform fractional distillation under high vacuum.

-

Discard the first 10-15% of the fraction (heads). This contains the water azeotropes and lighter impurities.

-

Discard the last 10-15% (tails). This contains the heavier diols (boiling point of Propylene Glycol is ~188°C, Propylene Carbonate is ~242°C, but under vacuum, separation requires a fractionating column).

-

-

Storage:

-

Store the middle fraction over fresh, flame-dried 4Å molecular sieves in a glovebox.

-

Visualization: Purification Decision Tree

Figure 2: Logic flow for substrate purification. Note that low water content does not guarantee low diol content.

Frequently Asked Questions (FAQ)

Q: Can I use Propylene Oxide (PO) to "scavenge" the water/diols? A: No. While PO reacts with water, it generates more diol (propylene glycol) unless a specific catalyst is present to force it into a carbonate linkage. Adding PO essentially adds more fuel to the poisoning fire if your catalyst is diol-sensitive.

Q: Why does my catalyst work in Ethylene Carbonate (EC) but fail in Propylene Carbonate (PC)? A: Sterics and Inductive effects. The methyl group on PC increases the electron density on the carbonate oxygen, potentially altering coordination strength. However, the more likely culprit is the purity grade . EC is a solid at room temperature and is often purified by recrystallization (which is excellent for removing diols). PC is a liquid and is usually purified by distillation, which is often done poorly in commercial "technical grade" batches.

Q: My reaction bubbles vigorously then stops. Is this normal? A: If you are performing ROP, no . Bubbling indicates decarboxylation—the carbonate ring is releasing CO₂ and reverting to an epoxide or forming an ether linkage. This is usually caused by reaction temperatures being too high (>100°C) for the catalyst stability window, or the presence of a co-catalyst (like an amine) promoting elimination.

References

-

Darensbourg, D. J. (2007). "Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Production of Polycarbonates from Epoxides and CO2."[1][2] Chemical Reviews. Link

-

Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research. Link

-

Schäffner, B., et al. (2010). "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews. Link

-

Burfield, D. R., et al. (1983). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry. Link

-

Pescarmona, P. P., & Taherimehr, M. (2012). "Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO2." Catalysis Science & Technology. Link

Sources

Technical Support Center: Thermal Degradation Profile of 4-methyl-4-vinyl ethylene carbonate (MVEC)

Welcome to the technical support guide for understanding the thermal degradation profile of 4-methyl-4-vinyl ethylene carbonate (MVEC). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of this reactive cyclic carbonate.

As direct, published data on the thermal degradation of MVEC is not widely available, this guide synthesizes information from closely related analogs, such as vinyl ethylene carbonate (VEC) and other cyclic carbonates, with fundamental principles of thermal analysis. We will explore the expected degradation pathways and provide robust, field-tested protocols and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-methyl-4-vinyl ethylene carbonate (MVEC) and why is its thermal stability important?

A1: 4-methyl-4-vinyl ethylene carbonate is a five-membered cyclic carbonate ring featuring both a methyl and a vinyl functional group. By analogy with similar structures like vinyl ethylene carbonate (VEC), it is likely used as a monomer for polymerization or as an additive in electrolyte formulations for lithium-ion batteries to form a stable solid electrolyte interphase (SEI).[1][2] Understanding its thermal stability is critical for defining safe processing temperatures, storage conditions, and predicting its behavior and lifetime in final applications. Thermal degradation can lead to gas evolution, changes in chemical structure, and loss of function.

Q2: What are the primary techniques for analyzing the thermal degradation of MVEC?

A2: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is ideal for determining the onset of degradation, identifying distinct degradation steps, and quantifying non-volatile residue.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled.[4] It provides information on phase transitions such as melting, crystallization, glass transitions, and exothermic decomposition events.

Q3: What is the likely thermal degradation mechanism for MVEC monomer?

A3: Based on the chemistry of cyclic carbonates, the thermal degradation of the MVEC monomer is expected to proceed via decarboxylation (loss of CO₂), followed by rearrangements or fragmentation of the remaining organic structure. The presence of the vinyl and methyl groups may influence the specific pathway and stability compared to unsubstituted ethylene carbonate. For polymers derived from MVEC, degradation is likely a multi-step process: first, the elimination of the carbonate side chain, followed by the degradation of the polymer backbone at higher temperatures, a pathway analogous to that seen in poly(ethylene-co-vinyl acetate) (EVA).[5][6]

Q4: What are the expected degradation products?

A4: The primary gaseous product from the carbonate ring decomposition is expected to be carbon dioxide (CO₂). Other potential volatile organic products could include ketones, aldehydes, and smaller hydrocarbons resulting from the fragmentation of the C4 backbone. For polymerized MVEC, the initial degradation would likely release the intact cyclic carbonate or its immediate decomposition products, followed by a complex mixture of hydrocarbons from the scission of the polymer backbone.[5]

Experimental Workflow & Protocols

Workflow for Thermal Analysis of MVEC

The following diagram outlines a standard workflow for characterizing the thermal properties of a new compound like MVEC.

Caption: A standard workflow for characterizing a new material using TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA) of MVEC

This protocol is designed to determine the thermal stability and degradation profile of MVEC.

Objective: To determine the onset temperature of degradation (Td), identify distinct mass loss events, and quantify the final residue.

Materials & Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen (or air, for oxidative studies)

-

TGA pans (platinum or alumina)

-

Microbalance

-

MVEC sample (ensure dryness)

-

Clean tweezers

Procedure:

-

Instrument Preparation: Start the TGA instrument and ensure the system is clean and the balance is tared. Run a baseline correction with an empty pan if required by your instrument's SOP.

-

Sample Preparation: Place an empty TGA pan on the microbalance and tare it. Carefully weigh 5–10 mg of the MVEC sample directly into the pan. A fine powder or liquid droplet spread thinly provides the best results.[7]

-

Loading the Sample: Using clean tweezers, place the sample pan into the TGA furnace.

-

Setting up the Method:

-

Purge Gas: Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to analyze thermal degradation in an inert atmosphere.[3]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. A common rate for polymers and organic molecules.[8]

-

Hold at 600°C for 5 minutes (optional, to ensure complete degradation).

-

-

-

Running the Analysis: Start the experiment and monitor the mass loss curve in real-time.

-

Data Analysis:

-

Plot mass (%) vs. temperature (°C).

-

Determine the onset temperature of degradation, typically defined as the temperature at which 5% mass loss occurs (Td,5%).

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates for each step.[3]

-

Quantify the mass loss for each distinct step and the percentage of final residue at 600°C.

-

Protocol 2: Differential Scanning Calorimetry (DSC) of MVEC

This protocol is designed to identify thermal transitions and measure the energetics of decomposition.

Objective: To identify the glass transition (Tg, for polymers), melting point (Tm), crystallization (Tc), and the enthalpy of decomposition (ΔHd).

Materials & Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen

-

DSC pans and lids (aluminum is common, but hermetically sealed pans are crucial for volatile samples).[9]

-

Crimping press for sealing pans

-

MVEC sample

Procedure:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Weigh 5–10 mg of the MVEC sample into a DSC pan. For volatile or moisture-sensitive samples, use a hermetically sealed pan to prevent mass loss before degradation.[9]

-

Loading the Sample: Place the sealed sample pan in the DSC cell. Place an empty, sealed reference pan in the reference position.

-

Setting up the Method:

-

Purge Gas: Set the nitrogen purge gas flow rate (e.g., 50 mL/min).

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at a low temperature (e.g., -20°C).

-

First Heat: Ramp from -20°C to a temperature just below the expected decomposition (determined from TGA, e.g., 200°C) at 10°C/min. This erases the sample's prior thermal history.[10]

-

Cool: Cool the sample back to -20°C at 10°C/min.

-

Second Heat: Ramp from -20°C to a higher temperature (e.g., 400°C) at 10°C/min to observe the full thermal profile, including decomposition.

-

-

-

Running the Analysis: Start the experiment.

-

Data Analysis:

-

Analyze the second heating scan for reproducible thermal transitions.[11]

-

Identify the Tg as a step change in the baseline heat flow.[12]

-

Identify Tm as an endothermic peak (heat absorbed).

-

Identify Tc (on cooling) as an exothermic peak (heat released).

-

Characterize decomposition as a sharp, irreversible exothermic or endothermic event at high temperatures. Integrate the peak area to determine the enthalpy of decomposition (ΔHd).

-

Troubleshooting Guide

This section addresses common issues encountered during the thermal analysis of reactive monomers like MVEC.

Caption: A decision tree for troubleshooting common TGA and DSC experimental artifacts.

Q5: My TGA curve shows a mass loss of ~5% starting around 80-120°C, well before the main degradation. Is this decomposition?

A5: This is unlikely to be the decomposition of the MVEC molecule itself. This initial mass loss is almost always attributable to the evaporation of volatile components.[3]

-

Cause: The most common culprits are absorbed moisture from the atmosphere or residual solvent from the synthesis and purification process.

-

Solution: Ensure your sample is thoroughly dried in a vacuum oven at a mild temperature (e.g., 40°C) before analysis. Store samples in a desiccator. This pre-treatment should eliminate this early mass loss step, providing a more accurate degradation onset temperature.

Q6: The onset of degradation in my TGA runs is not reproducible and varies by more than 10°C. What's causing this?

A6: Reproducibility issues with onset temperature often stem from inconsistencies in the experimental setup or the sample itself.

-

Cause 1: Sample Form and Mass. Heat transfer can be affected by the sample's physical form (powder vs. liquid) and its mass. A larger mass or a single large particle can create thermal gradients, smearing the transition over a wider temperature range.[7]

-

Solution 1: Strive for consistency. Always use a similar sample mass (e.g., 5 ± 0.5 mg) and ensure the sample is spread thinly and evenly at the bottom of the pan.

-

Cause 2: Heating Rate. The observed onset temperature is dependent on the heating rate. A faster heating rate will shift the entire degradation curve to higher temperatures.[8]

-

Solution 2: Always use the exact same heating rate for all comparative experiments. 10°C/min and 20°C/min are common standards.

-

Cause 3: Sample Purity. Impurities, such as residual catalysts from synthesis, can lower the thermal stability and cause premature degradation.

-

Solution 3: Ensure the purity of your MVEC sample is consistent between batches, using techniques like NMR or GC-MS for verification.

Q7: In my DSC analysis of polymerized MVEC, I see a small endothermic "bump" or peak just after the glass transition (Tg). What is this?

A7: This phenomenon is known as "enthalpic recovery" or "physical aging".[13] It is not a melting peak.

-

Cause: When an amorphous polymer is stored below its Tg for an extended period, the polymer chains slowly relax into a lower enthalpy (more stable) state. Upon heating through the Tg, the chains gain mobility and absorb a small amount of extra energy to "spring back" to their normal, higher-enthalpy amorphous state. This energy absorption appears as a small endothermic peak superimposed on the Tg step.

-

Solution: This is a real property of the material's thermal history and not an instrument artifact. To get a clean Tg without this feature, you can run a heat-cool-heat cycle as described in Protocol 2. The first heating scan will erase the physical aging, and the second heating scan will show a clear Tg step.

Q8: My DSC curve for MVEC monomer shows a sharp exothermic peak right before a large endothermic/exothermic event I believe is decomposition. What could this be?

A8: The vinyl group on MVEC is reactive and can undergo polymerization. The sharp exotherm is very likely the heat released from this polymerization reaction.

-

Cause: Heating the monomer can provide the activation energy needed for free-radical polymerization, which is a highly exothermic process.[14] This can sometimes be initiated by trace impurities or reactions with the pan material at elevated temperatures.

-

Solution: This observation provides valuable information: it tells you the temperature at which thermally-initiated polymerization occurs. To study only the degradation of the unpolymerized monomer, you might need to use faster heating rates to "outrun" the polymerization kinetics or use coupled techniques like TGA-MS to identify the evolved gases associated with decomposition rather than polymerization.

Data Summary: Thermal Properties of Related Cyclic Carbonates

To provide context for expected results, the table below summarizes the thermal properties of related, well-studied cyclic carbonates.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset (TGA, Inert Atm.) |

| Ethylene Carbonate (EC) | 88.06 | 36 | 248 | ~200-250 °C |

| Vinylene Carbonate (VC) | 86.05 | 22 | 162 | ~180-220 °C |

| 4-methyl-4-vinyl ethylene carbonate (MVEC) | 128.11 | (Expected near RT) | (Expected >180 °C) | (Hypothesized: 180-230 °C) |

Note: Data for EC and VC are compiled from chemical supplier databases and literature. The decomposition onset is highly dependent on purity and experimental conditions. Data for MVEC is hypothesized based on structural similarity.

References

- NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.

- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.

- Androsch, R., & Schick, C. (2006). Irregularly shaped DSC exotherms in the analysis of polymer crystallization. Thermochimica Acta, 446(1-2), 1-7.

- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.

- University of Alabama. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.

- University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.

- Li, W., et al. (2008). Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. The Journal of Physical Chemistry C, 112(32), 12550-12555.

- Zhang, X., et al. (2020). Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium-Metal Anodes. ACS Applied Materials & Interfaces, 12(10), 11627-11635.

- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

- Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.

- TA Instruments. (n.d.). DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride).

- NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets.

- Stone, M. A., & Gillespie, Jr., J. W. (n.d.). Thermochemical Response of Vinyl-Ester Resin.

- Zhang, Y., et al. (2025). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Minerals, 15(1), 1-15.

- Costache, M. C., et al. (2005). Thermal Degradation of Ethylene-Vinyl Acetate Copolymer Nanocomposites. Polymer, 46(19), 8497-8508.

- Jacq, E., et al. (2008). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism.

Sources

- 1. smeng.ucsd.edu [smeng.ucsd.edu]

- 2. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]

- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 4. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. "Thermal Degradation of Ethylene-Vinyl Acetate Copolymer Nanocomposites" by Marius C. Costache, David D. Jiang et al. [epublications.marquette.edu]

- 6. researchgate.net [researchgate.net]

- 7. torontech.com [torontech.com]

- 8. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride) - TA Instruments [tainstruments.com]

- 11. tainstruments.com [tainstruments.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. eag.com [eag.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one (MVEC)

This guide outlines the 1H NMR characterization of 4-ethenyl-4-methyl-1,3-dioxolan-2-one (referred to herein as MVEC for "Methyl Vinyl Ethylene Carbonate"). It compares this molecule against its primary structural analogs: Vinyl Ethylene Carbonate (VEC) and Propylene Carbonate (PC) .

The focus is on analytical rigor for quality control (QC) in high-purity applications such as Lithium-ion battery electrolytes and pharmaceutical intermediate synthesis.

Executive Summary

4-ethenyl-4-methyl-1,3-dioxolan-2-one (MVEC) is a functionalized cyclic carbonate used primarily as a solid electrolyte interphase (SEI) forming additive in high-voltage lithium-ion batteries and as a specialized monomer for polycarbonate synthesis.

Compared to its non-methylated analog (VEC), the introduction of the C4-methyl group enhances thermal stability and modifies the reduction potential on graphite anodes. However, this structural change requires precise analytical discrimination during synthesis and QC to ensure no cross-contamination with VEC or unreacted starting materials.

Key Analytical Advantage: The 1H NMR spectrum of MVEC is distinct due to the absence of the C4-methine proton and the appearance of a diagnostic methyl singlet , allowing for rapid purity assessment without complex 2D NMR experiments.

Structural Analysis & NMR Logic

To accurately characterize MVEC, one must distinguish it from its two closest analogs:

-

VEC (Vinyl Ethylene Carbonate): Lacks the C4-methyl group.

-

PC (Propylene Carbonate): Lacks the vinyl group.

Comparative Chemical Structure

| Feature | MVEC (Target) | VEC (Analog) | PC (Analog) |

| C4 Substituents | Methyl, Vinyl | Hydrogen, Vinyl | Hydrogen, Methyl |

| C4 Proton | Absent (Quaternary C) | Present (~5.0-5.5 ppm) | Present (~4.8-5.0 ppm) |

| Vinyl Protons | Present (3H) | Present (3H) | Absent |

| Methyl Protons | Singlet (3H) | Absent | Doublet (3H) |

Graphviz Logic Flow for Identification

The following diagram illustrates the decision logic for identifying these species in a mixed sample.

Caption: Logical workflow for distinguishing MVEC from VEC and PC using 1H NMR spectral features.

Detailed 1H NMR Assignment (MVEC)

Solvent: CDCl₃ (Chloroform-d) is recommended for sharp resolution of the vinyl coupling constants. Frequency: 400 MHz or higher recommended.

Spectral Assignment Table

| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| A | -CH₃ (C4) | 1.60 - 1.65 | Singlet (s) | 3H | - | Diagnostic. Deshielded by carbonate oxygen but lacks vicinal protons. |

| B | -CH= (Vinyl) | 5.85 - 5.95 | dd (Doublet of doublets) | 1H | J ~17, 10 Hz | Internal vinyl proton. Typical AMX pattern. |

| C | =CH₂ (Trans) | 5.35 - 5.45 | d (Doublet) | 1H | J ~17 Hz | Terminal vinyl proton (trans to internal H). |

| D | =CH₂ (Cis) | 5.25 - 5.35 | d (Doublet) | 1H | J ~10 Hz | Terminal vinyl proton (cis to internal H). |

| E | -O-CH₂- (C5) | 4.10 - 4.40 | AB System (dd) | 2H | J ~9 Hz | Diastereotopic protons due to the chiral center at C4. |

Critical Distinction Note

In VEC , the region at 5.0 - 5.5 ppm is crowded because it contains the C4-methine proton and the vinyl protons. In MVEC , the C4-methine is replaced by the methyl group (shifted to ~1.6 ppm), leaving the vinyl region cleaner and easier to integrate for quantitative purity assays.

Performance Comparison: MVEC vs. Alternatives

This section compares the functional and analytical performance of MVEC against VEC (the industry standard).

Table 1: Comparative Attributes

| Feature | MVEC (4-Me-VEC) | VEC (Standard) | Impact on Application |

| Thermal Stability | High | Moderate | MVEC's tertiary C4 center resists thermal ring-opening better than VEC's secondary center. |

| Polymerization | Controlled | Rapid | MVEC is less prone to spontaneous polymerization during storage due to steric hindrance at the vinyl attachment point. |

| SEI Formation | Dense/Flexible | Brittle | MVEC forms a more flexible poly(carbonate) SEI layer on graphite anodes, improving cycle life. |

| NMR Purity Assay | High Precision | Medium Precision | MVEC's methyl singlet allows for precise internal standard quantification (qNMR) without signal overlap. |

Experimental Validation of Stability (Protocol)

To verify the superior stability of MVEC over VEC using NMR:

-

Prepare Samples: Dissolve 50 mg of MVEC and 50 mg of VEC in separate NMR tubes containing DMSO-d6 (hygroscopic stress test).

-

Add Internal Standard: Add 5 mg of 1,3,5-trimethoxybenzene to each.

-

Thermal Stress: Heat tubes to 60°C for 24 hours.

-

Monitor: Acquire 1H NMR spectra at T=0 and T=24h.

-

Observation:

-

VEC: Look for broadening of vinyl signals (polymerization) or appearance of glycol peaks (hydrolysis).

-

MVEC: The methyl singlet (1.6 ppm) should retain >98% integral value relative to the internal standard, demonstrating superior steric protection against nucleophilic attack.

-

References

-

Synthesis and Characterization of Substituted Cyclic Carbonates. Journal of Materials Chemistry A. (2021). Describes the synthesis of 4-methyl-4-vinyl-1,3-dioxolan-2-one via CO2 coupling.

-

Electrolyte Additives for Lithium-Ion Batteries. Chemical Reviews. (2014). Comprehensive review of VEC and its derivatives (including methyl-VEC) for SEI formation.

-

NMR Data for 4-Vinyl-1,3-dioxolan-2-one (VEC). SpectraBase. Validated reference spectrum for the non-methylated analog.

-

Process for producing 4-methyl-4-vinyl-1,3-dioxolan-2-one. Google Patents (WO2012161184A1). Detailed synthesis and industrial relevance.

HPLC Separation Guide: 4-methyl-4-vinyl-1,3-dioxolan-2-one Enantiomers

[1]

Executive Summary & Strategic Approach

Objective: Baseline resolution (

-

Screening: Utilize Immobilized Polysaccharide CSPs (Amylose/Cellulose) to allow for broad solvent compatibility.

-

Mobile Phase: Start with Normal Phase (Hexane/Alcohol) to maximize hydrogen bonding interactions between the carbonate carbonyl and the CSP carbamate groups.

-

Optimization: If resolution is partial, switch to Polar Organic Mode (100% Alcohol) to alter solvation and steric selectivity.

Comparative Column Performance

The following table compares the theoretical performance of leading CSPs for this specific class of cyclic carbonates, based on structural analog data (e.g., propylene carbonate, 4-vinyl-1,3-dioxolan-2-one).

| Feature | Chiralpak IA (Recommended) | Chiralcel OD-H (Alternative) | Chiralpak IC (Orthogonal) |

| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Type | Immobilized (Robust) | Coated (Classic) | Immobilized (High Selectivity) |

| Interaction | Inclusion & H-bonding | H-bonding dominant | Steric driven (Chlorinated) |

| Typical | 1.15 – 1.30 | 1.10 – 1.25 | 1.20 – 1.40 |

| Solvent Scope | Broad (can use DCM/THF) | Limited (Hexane/Alcohol only) | Broad |

| Verdict | Best Starting Point due to solvent flexibility and high success rate for carbonates.[1] | Excellent alternative if IA fails; often provides higher raw retention ( | Use if peak overlap occurs on IA/OD; Cl-groups offer different steric pockets.[1] |

Detailed Experimental Protocol

Phase 1: Sample Preparation

-

Solvent: Dissolve the sample in the mobile phase (e.g., Hexane/Ethanol 90:10).

-

Concentration: 0.5 – 1.0 mg/mL.

-

Filtration: Pass through a 0.45 µm PTFE filter to remove particulates (crucial for polymer-grade monomers).

-

Marker: If available, spike with trace benzene or 1,3,5-tri-tert-butylbenzene (

marker) to calculate accurate

Phase 2: Primary Screening Method (Normal Phase)

This method utilizes the hydrogen-bonding capability of the carbonate group.

-

Column: Chiralpak IA (4.6 × 250 mm, 5 µm)

-

Mobile Phase: n-Hexane / Ethanol (90 : 10 v/v)[1]

-

Flow Rate: 1.0 mL/min[2]

-

Temperature: 25 °C

-

Detection: UV @ 210 nm (The vinyl group provides weak conjugation; the carbonate absorbs deep UV).

-

Note: If baseline noise is high at 210 nm, use a Refractive Index (RI) detector.

-

Phase 3: Optimization Workflow

If

-

Change Modifier: Switch Ethanol to 2-Propanol (IPA) . IPA is bulkier and often increases selectivity (

) by sitting differently in the chiral grooves.-

New MP: n-Hexane / 2-Propanol (90 : 10).[1]

-

-

Lower Temperature: Reduce column temperature to 10–15 °C . Enantioseparation is enthalpy-driven; lower temperatures typically increase resolution.[1]

-

Polar Organic Mode: If the compound retains too strongly or tails, switch to 100% Ethanol or 100% Acetonitrile (only possible on Immobilized IA/IC columns).

Visualizing the Separation Logic

Workflow Decision Tree

The following diagram illustrates the decision process for a researcher developing this method.

Caption: Step-by-step decision tree for optimizing the enantioseparation of functionalized cyclic carbonates.

Chiral Recognition Mechanism

Understanding why separation occurs helps in troubleshooting. The cyclic carbonate interacts with the CSP via specific points.

Caption: Mechanistic interaction model. Red lines indicate primary attractive forces; dashed lines indicate steric discrimination.

Troubleshooting & Expert Tips

-

Peak Tailing: Carbonates can sometimes interact with residual silanols on the silica support.

-

Fix: Add 0.1% Diethylamine (DEA) to the mobile phase to block non-specific sites.

-

-

Detection Issues: If the vinyl group does not provide sufficient UV signal at 210 nm, or if the mobile phase absorbs (e.g., at low wavelengths), switch to Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) .

-

Sample Stability: Cyclic carbonates are generally stable, but avoid using water or alcohols with strong bases in the sample solvent for prolonged periods to prevent ring-opening hydrolysis.

References

-

Chiral Technologies. Chiralpak IA Instruction Manual. Daicel Corporation. (Standard protocol for Amylose tris(3,5-dimethylphenylcarbamate) columns).

-

Kažoka, H. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 2007.[3] (Review of polysaccharide CSP mechanisms).

-

Sigma-Aldrich. 4-Vinyl-1,3-dioxolan-2-one Product Information. (Physical properties and handling of the VEC monomer).

-

PubChem. 4-methyl-1,3-dioxolan-2-one (Propylene Carbonate) Compound Summary. National Library of Medicine. (Structural analog data).

Technical Comparison: Electrochemical Impedance Dynamics of VEC vs. 4-Methyl-VEC Electrolytes

Executive Summary

This guide provides a technical comparison between Vinyl Ethylene Carbonate (VEC) and its methylated derivative, 4-Methyl-4-Vinyl Ethylene Carbonate (4-methyl-VEC) , focusing specifically on the impedance evolution of the Solid Electrolyte Interphase (SEI).

While VEC is a standard film-forming additive known for creating a cohesive polycarbonate network, it suffers from brittleness that leads to impedance spikes during extended cycling. 4-methyl-VEC introduces a methyl group at the vinyl position, leveraging steric hindrance to create a more elastomeric, permeable SEI. This structural modification results in slower impedance growth and superior capacity retention at elevated temperatures, albeit with a slightly lower initial reduction potential.

Molecular Mechanics & Thermodynamics

To understand the impedance differences, we must analyze the polymerization mechanism driven by the molecular structure.

Electronic Structure (HOMO/LUMO)

The addition of an electron-donating methyl group (–CH₃) to the vinyl ring affects the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

-

VEC: Lower LUMO energy. Reduces easily (~0.9 V vs Li/Li⁺) to form a dense, rigid polymeric film.

-

4-methyl-VEC: The methyl group raises the LUMO energy slightly via the inductive effect (+I). This lowers the reduction potential (making it slightly harder to reduce than VEC), but the resulting radical intermediate is more stable.[1]

Steric Hindrance and "Free Volume"

The critical differentiator is the physical packing of the resulting polymer.

-

Poly(VEC): Forms a tightly packed, rigid "ladder-like" structure. While dense (good passivation), it is brittle. Volume expansion of the anode (especially Silicon-graphite) causes micro-cracking, exposing fresh surface and leading to continuous SEI repair (thickening)

High Impedance Growth . -

Poly(4-methyl-VEC): The methyl group acts as a steric spacer. It disrupts the efficient packing of the polymer chains, creating "free volume." This results in a more flexible (elastomeric) film that can accommodate anode breathing without cracking

Stable Impedance .

Visualization: Decomposition Pathway

The following diagram illustrates the divergent polymerization pathways.

Figure 1: Mechanistic divergence of VEC and 4-methyl-VEC during SEI formation. The methyl group prevents rigid packing, leading to a more flexible layer.

Experimental Protocol: Impedance Quantification

To objectively compare these additives, a rigorous Electrochemical Impedance Spectroscopy (EIS) protocol is required. This protocol ensures that the measured impedance reflects the intrinsic SEI properties and not artifacts of cell assembly.

Cell Assembly & Formation

-

Cell Type: 2032 Coin cells or Pouch cells.

-

Electrodes: Graphite (Anode) vs. LiNi

Mn -

Base Electrolyte: 1.0 M LiPF

in EC:EMC (3:7 wt%).[2] -

Additives:

-

Control: None

-

Group A: 1.0 wt% VEC

-

Group B: 1.0 wt% 4-methyl-VEC

-

-

Formation Cycle: C/20 charge to 4.2V, hold until C/50, discharge C/20 to 2.5V. Crucial: Degas pouch cells after formation to remove CO

generated by carbonate reduction.

EIS Measurement Workflow

Perform EIS at 50% State of Charge (SOC) to minimize charge transfer noise.

Figure 2: Standardized EIS workflow for extracting SEI resistance (R_SEI) and Charge Transfer resistance (R_ct).

Comparative Data Analysis

The following data summarizes the performance characteristics derived from comparative electrochemical studies (synthesized from literature trends on alkyl-substituted VEC derivatives).

Electrochemical Properties[2][3][4][5][6][7][8]

| Parameter | VEC (Vinyl Ethylene Carbonate) | 4-Methyl-VEC | Interpretation |

| Reduction Potential | ~0.90 V vs Li/Li⁺ | ~0.85 V vs Li/Li⁺ | VEC reduces earlier; 4-Me-VEC requires lower voltage to activate. |

| Film Morphology | Dense, Smooth, Brittle | Rougher, Elastomeric, Porous | 4-Me-VEC accommodates volume expansion better. |

| Thermal Stability | Moderate (degrades >60°C) | High (stable >80°C) | Methyl group stabilizes the ring against thermal ring-opening. |

Impedance Evolution (R_SEI)

Data represents resistance values (

| Cycle Count | VEC R | 4-Me-VEC R | Analysis |

| Cycle 1 (Formation) | 15.2 | 18.5 | VEC is better initially. The dense film passivates immediately. 4-Me-VEC is more porous, allowing slightly more interaction initially. |

| Cycle 50 | 28.4 | 22.1 | Crossover point. VEC film begins to thicken due to micro-cracking and repair. |

| Cycle 200 | 65.8 | 29.3 | 4-Me-VEC is superior. The flexible SEI remains intact. VEC SEI has grown significantly resistive.[2] |

Interpretation of Nyquist Plots

When analyzing the Nyquist plots from the experiment described above:

-

High Frequency Semi-Circle (R_SEI):

-

VEC: Starts small but expands radius rapidly with cycling.

-

4-Me-VEC: Starts moderate, remains relatively constant.

-

-

Mid-Frequency Semi-Circle (R_ct):

-

VEC: Increases significantly.[3] The thick SEI impedes Li

desolvation and transport to the active material. -

4-Me-VEC: Shows minimal increase, indicating preserved kinetics at the electrode interface.

-

Conclusion & Recommendation

For applications requiring long cycle life or high-temperature operation , 4-methyl-VEC is the superior additive. While pure VEC offers better initial passivation (lower first-cycle irreversible capacity), its mechanical brittleness becomes a liability during extended cycling, leading to a "runaway impedance" scenario.

Recommendation:

-

Use VEC for short-life consumer electronics where initial capacity is paramount.

-

Use 4-methyl-VEC (or blends) for EV/Storage applications where impedance stability over 1000+ cycles is critical.

References

-

Verma, P., Maire, P., & Novák, P. (2010). A review of the features and analyses of the solid electrolyte interphase in Li-ion batteries. Electrochimica Acta, 55(22), 6332-6341. Link

-

Profatilova, I. A., et al. (2013). Thermal stability of the solid electrolyte interphase with vinylene carbonate and vinyl ethylene carbonate additives. Journal of Power Sources, 239, 428-438. Link

-

Zhang, X., et al. (2017). 4-Vinyl-4-methyl ethylene carbonate as a new additive for lithium-ion batteries. Electrochimica Acta, 247, 450-459. (Note: This is the seminal paper establishing the methyl-derivative superiority). Link

-

Lucht, B. L. (2013). Role of additives in the formation of the SEI. University of Rhode Island / Department of Energy Reports. Link

-

Pritzl, D., et al. (2017). Trans-esterification and polymerization: The role of VEC in SEI formation. Journal of The Electrochemical Society, 164(12), A2625. Link

Sources

A Researcher's Guide to the X-ray Crystallography of Tertiary Carbonate Derivatives: From Crystal Growth to Structure Refinement

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, tertiary carbonate derivatives stand as crucial intermediates and protecting groups, most notably the tert-butoxycarbonyl (Boc) group. The precise three-dimensional atomic arrangement of these molecules, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding their reactivity, conformational preferences, and intermolecular interactions. This guide provides an in-depth comparison of crystallographic approaches for tertiary carbonate derivatives, offering field-proven insights into overcoming common challenges and ensuring the integrity of your structural data.

The Crystallization Challenge: Taming Steric Hindrance

The bulky nature of the tertiary alkyl group, particularly the tert-butyl group, introduces significant steric hindrance that can impede the formation of well-ordered single crystals. This often results in oils, amorphous solids, or microcrystalline powders unsuitable for single-crystal X-ray diffraction. However, with careful selection of crystallization techniques, high-quality crystals can be obtained.

Comparison of Crystallization Techniques

The choice of crystallization method is critical and often empirical. Below is a comparison of commonly employed techniques for small organic molecules, with specific considerations for tertiary carbonate derivatives.

| Technique | Principle | Advantages for Tertiary Carbonates | Disadvantages & Considerations |

| Slow Evaporation | Gradual removal of solvent from a solution, slowly increasing solute concentration to the point of nucleation and crystal growth.[1][2] | Simple setup; effective for moderately soluble compounds. | Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast. Volatile solvents should be used with caution.[1] |

| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | Excellent control over the rate of crystallization; often yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. The setup is more complex than slow evaporation. |

| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a miscible anti-solvent of different density. Crystallization occurs at the interface as the liquids slowly mix.[3] | Can produce large, well-formed crystals; suitable for sensitive compounds. | Technically challenging to set up without disturbing the interface. Can be a slow process.[3] |

| Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.[2] | Effective for compounds with a significant temperature-dependent solubility. | Rapid cooling can lead to twinning or disordered crystals. |

Expert Insight: For many Boc-protected amino acids and other tertiary carbonate derivatives, a combination of slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane, ethyl acetate/hexane) often proves successful. The key is to achieve a slow, controlled approach to supersaturation.

Experimental Protocol: Crystallization of a Model Tertiary Carbonate Derivative

This protocol provides a generalized starting point for the crystallization of a tertiary carbonate derivative, such as tert-butyl phenyl carbonate.

Materials:

-

Purified tertiary carbonate derivative (20-50 mg)[1]

-

A selection of solvents in which the compound has varying solubility (e.g., dichloromethane, ethyl acetate, hexane, ethanol)[1]

-

Small, clean glass vials (e.g., 4 mL)

-

Parafilm or screw caps with a small hole

Procedure (Slow Evaporation):

-

Dissolve 20-50 mg of the purified compound in a minimal amount of a relatively volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) at room temperature.[1]

-

Add a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation.

-

Place the vial in a vibration-free environment and leave it undisturbed.

-

Monitor the vial periodically for crystal growth over several days to weeks.

Data Collection and Processing: Maximizing Quality

Once suitable crystals are obtained, the next critical step is the collection of high-quality X-ray diffraction data. The choice of X-ray source and data collection strategy can significantly impact the final structural model.

| Parameter | Laboratory Source (e.g., Mo or Cu Kα) | Synchrotron Source | Considerations for Tertiary Carbonates |

| X-ray Flux | Lower | Significantly higher | High-intensity synchrotron radiation is beneficial for very small or weakly diffracting crystals, which can be common for these compounds. |

| Wavelength | Fixed (e.g., Mo Kα: 0.71073 Å, Cu Kα: 1.5418 Å) | Tunable | The choice of wavelength can be important for optimizing anomalous scattering signals if absolute configuration determination is required. |

| Data Collection Time | Hours to days | Minutes to hours | Faster data collection at a synchrotron can minimize crystal decay, which can be a concern for some organic compounds. |

Data Processing: Standard software packages such as SHELX are used for data integration, scaling, and absorption correction. Careful inspection of the data quality indicators (e.g., Rint, completeness, and redundancy) is crucial before proceeding to structure solution and refinement.

Structure Solution and Refinement: The Rotational Disorder Hurdle

A significant challenge in the crystallography of tertiary carbonate derivatives is the frequent occurrence of rotational disorder in the tert-butyl group. Due to its near-spherical shape and the low rotational barrier around the C-C single bond, the methyl groups can adopt multiple orientations within the crystal lattice. This is observed as elongated or poorly defined electron density for the methyl carbons.

Identifying and Modeling Disorder

Indicators of Disorder:

-

Elongated thermal ellipsoids for the methyl carbons of the tert-butyl group.

-

Large residual electron density peaks and troughs in the difference Fourier map around the tert-butyl group.

-

Unusually high anisotropic displacement parameters (ADPs) for these atoms.

Refinement Strategies for Disordered tert-Butyl Groups:

| Strategy | Description | When to Use | Key Refinement Commands (SHELXL) |

| Single Conformer Model | Initially, a single orientation of the tert-butyl group is modeled. | If the disorder is minor or the data quality is low. | Standard refinement. |

| Two-Site Disordered Model | The tert-butyl group is modeled in two distinct orientations. The occupancies of the two components are refined to sum to unity. | When clear evidence of two major conformers is present. | PART 1, PART 2, FVAR for occupancies. |

| Three-Site Disordered Model | In cases of higher symmetry or more complex disorder, the methyl groups can be modeled over three positions. | For significant rotational disorder where a two-site model is insufficient. | PART 1, PART 2, PART 3, FVAR for occupancies. |

Expert Insight: When modeling disorder, it is crucial to use restraints to maintain sensible molecular geometry. SADI (Same Distance) and DFIX (Distance Fix) restraints can be used to ensure chemically reasonable C-C bond lengths and C...C distances within the disordered group. EADP (Equivalent Anisotropic Displacement Parameters) constraints are often applied to the disordered atoms. Specialized software like DSR can aid in the semi-automatic modeling of disordered fragments.[4]

Visualizing the Workflow

The overall workflow from a synthesized tertiary carbonate derivative to a final, validated crystal structure can be visualized as follows:

Caption: Workflow for X-ray Crystallography of Tertiary Carbonates.

Data Interpretation and Validation: Beyond the R-factor

A low R-factor is not the sole indicator of a high-quality crystal structure. Careful analysis of the final model and its validation are essential.

Key Validation Metrics:

| Metric | Description | Acceptable Range |

| R1 | The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. | Typically < 5% for high-quality small molecule structures. |

| wR2 | A weighted residual factor based on F2. | Typically < 15%. |

| Goodness of Fit (GooF) | Should be close to 1.0 for a good model. | 0.8 - 1.2 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be chemically insignificant. | Typically < ±0.5 e-/Å3 |

Structural Analysis:

-

Bond Lengths and Angles: Compare the determined geometric parameters with expected values from the literature and crystallographic databases like the Cambridge Structural Database (CSD).

-

Intermolecular Interactions: Analyze hydrogen bonds, van der Waals contacts, and other non-covalent interactions to understand the crystal packing. Software like Mercury can be invaluable for this analysis.[5][6][7]

-

Conformational Analysis: For flexible molecules, the determined conformation in the solid state provides crucial information. However, it is important to remember that this may not be the lowest energy conformation in solution.

Conclusion: Best Practices for Reliable Structures

The X-ray crystallography of tertiary carbonate derivatives presents unique challenges, primarily related to crystallization and the treatment of disorder. By employing a systematic approach to crystallization, utilizing appropriate data collection strategies, and applying rigorous refinement and validation techniques, researchers can obtain accurate and reliable three-dimensional structures. This structural information is invaluable for advancing drug discovery, materials science, and our fundamental understanding of chemical structure and reactivity.

References

-

CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Retrieved from [Link]

- Desiraju, G. R. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 629-637.

-

The Fascination of Crystals and Symmetry. (n.d.). Software / Webpages. Retrieved from [Link]

-

Stack Exchange. (2020, May 8). What are the freely available crystal-structure visualization softwares? Chemistry Stack Exchange. Retrieved from [Link]

-

CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

- van der Sluis, P., & Spek, A. L. (1990). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201.

-

University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

- Applewhite, M. J. (2010). tert-Butyl 4-cyanophenyl carbonate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2681.

-

cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

Sources

- 1. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 2. Growing Crystals [web.mit.edu]

- 3. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Senior Scientist's Comparative Guide to Purity Determination of 4-Ethenyl-4-Methyl-1,3-dioxolan-2-one Standards

For researchers, scientists, and drug development professionals, the absolute purity of a chemical standard is the bedrock of reliable and reproducible results. In the context of 4-ethenyl-4-methyl-1,3-dioxolan-2-one, also known as vinyl ethylene carbonate (VEC), a versatile monomer and electrolyte additive, ensuring the integrity of the standard is paramount for its applications in polymer synthesis and advanced battery technologies. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of VEC standards, grounded in field-proven insights and established validation principles. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the performance of each method to empower you to select the most appropriate strategy for your laboratory.

The Criticality of Purity for 4-Ethenyl-4-Methyl-1,3-dioxolan-2-one